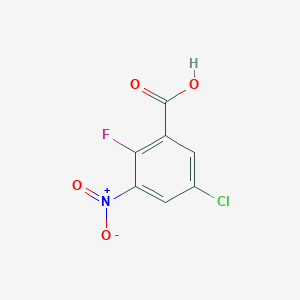

5-Chloro-2-fluoro-3-nitrobenzoic acid

描述

Contextual Significance of Halogenated Nitrobenzoic Acid Derivatives in Organic Chemistry

Halogenated nitrobenzoic acids are a class of organic compounds characterized by a benzoic acid core substituted with one or more halogen atoms and at least one nitro group. ambeed.com These molecules are of considerable importance in organic chemistry, primarily serving as versatile intermediates in the synthesis of a wide array of target molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. researchgate.netmdpi.com

For example, derivatives like 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid serve as essential precursors for a promising class of antituberculosis drug candidates known as 8-nitro-1,3-benzothiazin-4-ones. nih.gov Similarly, 5-Chloro-2-nitrobenzoic acid has been used in the synthesis of potential anticancer agents. sigmaaldrich.com Another related compound, 4-chloro-3-nitrobenzoic acid, has been used to create novel copper(II) complexes that exhibit significant antiproliferative activity against human cancer cell lines. mdpi.com The strategic placement of halogen and nitro groups on the benzoic acid scaffold provides a powerful tool for chemists to build molecular diversity and access novel bioactive compounds.

Table 1: Examples of Halogenated Nitrobenzoic Acid Derivatives and Their Research Applications

| Compound Name | Key Structural Features | Reported Application in Research | Reference |

|---|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Contains Cl, NO₂, and CF₃ groups | Precursor for the synthesis of antitubercular benzothiazinones. | nih.gov |

| 4-Chloro-3-nitrobenzoic acid | Contains Cl and NO₂ groups | Ligand for novel copper(II) complexes with anticancer activity. | mdpi.com |

| 2-Fluoro-5-nitrobenzoic acid | Contains F and NO₂ groups | Building block for fluorescent probes and polycyclic heterocycles. | nih.gov |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Isomer of the title compound | Building block for solid-phase synthesis of heterocyclic libraries for drug discovery. | acs.orgnih.gov |

Academic Relevance of 5-Chloro-2-fluoro-3-nitrobenzoic Acid as a Prototypical Building Block

This compound, with its distinct substitution pattern, serves as a prototypical example of a multi-functional chemical building block. The presence of chloro, fluoro, and nitro groups, in addition to the carboxylic acid function, offers multiple pathways for synthetic modification. acs.org Each substituent can be addressed with a degree of selectivity, allowing chemists to use the molecule as a scaffold upon which to build more elaborate structures.

The academic relevance of such compounds is significant. For instance, the closely related isomer 4-Chloro-2-fluoro-5-nitrobenzoic acid has been effectively utilized as a starting material in heterocyclic oriented synthesis (HOS). acs.orgnih.gov In this research, the building block was attached to a solid support (Rink resin), and its functional groups were sequentially modified. The process involved the substitution of the chlorine atom, reduction of the nitro group to an amine, and subsequent cyclization reactions. acs.orgnih.gov This strategy successfully produced a variety of important heterocyclic scaffolds, including benzimidazoles, quinoxalinones, and benzodiazepinediones, which are prevalent in many biologically active molecules and are of high interest in drug discovery. acs.orgnih.gov The principles demonstrated with this isomer are directly applicable to this compound, highlighting its potential as a valuable tool for generating molecular diversity in medicinal chemistry research.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1153279-85-6 | sigmaaldrich.com |

| Molecular Formula | C₇H₃ClFNO₄ | sigmaaldrich.com |

| Linear Formula | C₇H₃O₄N₁Cl₁F₁ | sigmaaldrich.com |

| InChI Key | FFLWLOLRLIMBGA-UHFFFAOYSA-N | sigmaaldrich.com |

Current Research Landscape and Emerging Themes in the Field

The current research landscape for halogenated nitrobenzoic acids, including this compound, is focused on several key themes. A major area of investigation is the development of novel and more efficient synthetic methodologies. This includes creating improved routes to these building blocks themselves, as detailed in various patents that aim for higher yields, purity, and suitability for industrial-scale production. google.comgoogle.com

A prominent emerging theme is the application of these compounds in combinatorial chemistry and diversity-oriented synthesis. The use of a multi-reactive building block like 4-Chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis to rapidly generate libraries of diverse heterocyclic compounds is a prime example of this trend. acs.orgnih.gov This approach accelerates the drug discovery process by allowing for the screening of a wide range of related structures for biological activity.

Another significant research direction is the incorporation of these molecules as ligands in coordination chemistry to create new metal-based therapeutic agents. Research on copper(II) complexes with 4-chloro-3-nitrobenzoic acid has demonstrated that this approach can yield compounds with potent anticancer properties, opening a new avenue for the application of this class of building blocks. mdpi.com Furthermore, the continued use of these precursors in the development of agents against infectious diseases, such as tuberculosis, underscores their sustained importance in medicinal chemistry. nih.gov The unique combination of functional groups makes these halogenated nitrobenzoic acids powerful platforms for addressing contemporary challenges in both medicine and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLWLOLRLIMBGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656058 | |

| Record name | 5-Chloro-2-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153279-85-6 | |

| Record name | 5-Chloro-2-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Fluoro 3 Nitrobenzoic Acid

Advanced Synthetic Pathways for 5-Chloro-2-fluoro-3-nitrobenzoic Acid

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve the desired regiochemistry. The substitution pattern is not directly accessible through simple electrophilic substitution of a single precursor, necessitating carefully designed synthetic sequences.

The introduction of three different substituents at specific positions on the benzene (B151609) ring is a significant synthetic challenge. The directing effects of the substituents must be carefully considered at each step. The carboxylic acid group is a meta-directing deactivator, while halogen atoms are ortho-, para-directing deactivators.

A plausible synthetic approach begins with a pre-functionalized benzoic acid derivative. For instance, the nitration of a dichlorobenzoic or fluorochlorobenzoic acid can be a key step. The nitration of halogenated benzoic acids typically occurs under strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. researchgate.netscholarsjournal.net The position of the incoming nitro group is directed by the existing substituents.

In a synthesis of the related compound 5-bromo-2-chlorobenzoic acid, nitration was achieved by adding a mixed acid solution (sulfuric and nitric acid) to the starting material at a controlled temperature, which was then raised to complete the reaction. chemicalbook.com A similar strategy could be envisioned for a 5-chloro-2-fluorobenzoic acid precursor.

Another relevant example is the nitration of 2,4-difluoro-3-chlorobenzoic acid, which was accomplished using a mixture of concentrated nitric acid and sulfuric acid to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid. researchgate.net This demonstrates the feasibility of nitrating a polyhalogenated benzoic acid to install the nitro group. The conditions for such reactions are critical to prevent over-nitration or decomposition.

Table 1: Examples of Regioselective Nitration of Halogenated Benzoic Acids

| Starting Material | Nitrating Agent | Conditions | Product | Yield | Reference |

| 5-Bromo-2-chlorobenzoic acid | Mixed acid (H₂SO₄/HNO₃) | 10°C, then raised to 85°C for 2h | 5-Bromo-2-chloro-3-nitrobenzoic acid | 84% | chemicalbook.com |

| 2,4-Difluoro-3-chlorobenzoic acid | Mixed acid (H₂SO₄/HNO₃) | 0°C to room temperature | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | 95% | researchgate.net |

| 3-Fluorobenzoic acid | Fuming HNO₃ in conc. H₂SO₄ | 0°C for 6h | 5-Fluoro-2-nitrobenzoic acid | 97% |

This table presents data for related compounds to illustrate the principles of regioselective nitration.

The carboxylic acid moiety of the target molecule can be synthesized through the oxidation of a benzylic precursor, such as a methyl group. Aromatic carboxylic acids are commonly prepared by the vigorous oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. ncert.nic.in

A synthetic route could involve the preparation of 5-chloro-2-fluoro-3-nitrotoluene, followed by its oxidation to the desired benzoic acid. For example, a patented method describes the synthesis of 2-fluoro-3-nitrobenzoic acid starting from o-methylphenol. The process involves nitration, chlorination of the hydroxyl group, fluorination, and finally, oxidation of the methyl group to a carboxylic acid. wipo.int A similar pathway could be adapted for the synthesis of the title compound. The oxidation of substituted toluenes can also be achieved using reagents like sodium dichromate in an aqueous solvent system. chemicalbook.com

Table 2: Representative Oxidation Reactions for Benzoic Acid Synthesis

| Precursor | Oxidizing Agent | Conditions | Product | Yield | Reference |

| 2-Fluoro-3-nitrotoluene | Sodium dichromate | Isopropanol/water, 25°C, 3h | 2-Fluoro-3-nitrobenzoic acid | 96% | chemicalbook.com |

| Substituted Toluenes | Molecular oxygen, Co(OAc)₂/NaBr/AcOH | Non-acidic solvents | Substituted Benzoic Acids | N/A | organic-chemistry.org |

| Benzyl Chlorides/Bromides | 30% H₂O₂, Na₂WO₄·2H₂O | Phase-transfer catalyst, no organic solvent | Benzoic Acids | Good | organic-chemistry.org |

This table includes examples of oxidative transformations to illustrate the synthesis of the benzoic acid functional group from precursors.

A hypothetical, yet plausible, multistep synthesis could be designed based on a route used for a similar molecule, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. researchgate.net

Nitration: Start with a suitable precursor like 2-fluoro-5-chlorobenzoic acid and perform a regioselective nitration to introduce the nitro group at the 3-position.

Protection (Esterification): The resulting nitrobenzoic acid could be esterified to protect the carboxylic acid group during subsequent transformations. This step is often high-yielding. researchgate.net

Further Transformations: Depending on the starting material, other steps might be necessary to install the correct halogenation pattern.

Deprotection (Hydrolysis): Finally, hydrolysis of the ester group would yield the target this compound.

Optimizing such a synthesis involves selecting reagents that provide high yields and selectivity, minimizing the formation of byproducts, and simplifying purification procedures at each stage. researchgate.net

Derivatization Reactions of this compound

The functional groups of this compound—the carboxylic acid and the nitro group—are amenable to a range of chemical transformations, allowing for its use as a versatile building block in organic synthesis.

The carboxylic acid group can be readily converted into esters and amides, which are common intermediates in the synthesis of pharmaceuticals and agrochemicals.

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a standard method. For substituted nitrobenzoic acids, this reaction can be optimized using microwave irradiation to improve yields and reduce reaction times. usm.my For example, 4-fluoro-3-nitrobenzoic acid has been successfully esterified with various alcohols under these conditions. usm.my Alternatively, the carboxylic acid can be converted to its methyl ester using thionyl chloride in methanol (B129727), a method that often results in high yields, sometimes exceeding 90%.

Amidation: The synthesis of amides typically proceeds via the activation of the carboxylic acid. A common method involves converting the benzoic acid to its corresponding acid chloride using a reagent like thionyl chloride. google.comnih.gov The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the desired amide. This two-step procedure is highly efficient and widely applicable. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid was converted to its amide in good yield by first forming the acid chloride and then reacting it with a concentrated ammonia solution. nih.gov

Table 3: Functionalization of the Carboxylic Acid Group in Related Nitrobenzoic Acids

| Starting Acid | Reagent(s) | Product Type | Conditions | Yield | Reference |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol, H₂SO₄ (cat.) | Ester | Microwave, 130°C, 15 min | >80% | usm.my |

| This compound | Thionyl chloride, then Methanol | Ester | Reflux, 4h | >90% | |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 1. Thionyl chloride; 2. Conc. NH₃ solution | Amide | N/A | Good | nih.gov |

This table provides examples of esterification and amidation reactions for structurally similar compounds.

The reduction of the nitro group to an amino group is a crucial transformation, as the resulting aniline (B41778) derivatives are valuable intermediates. The challenge lies in achieving this reduction selectively without affecting the halogen substituents or the carboxylic acid group.

A variety of reagents can be employed for the selective reduction of aromatic nitro groups. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method. In the synthesis of a related compound, the nitro group of an esterified di-fluoro-chloro-nitrobenzoate was reduced to an amine using iron powder in an ethanol/acetic acid mixture, with the reaction being optimized to achieve a 92% yield. researchgate.net

Other methods use metals in acidic or neutral media, such as tin(II) chloride or iron in acetic acid. wikipedia.org A particularly mild and selective reagent system is hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which can reduce aromatic nitro groups at room temperature without affecting other reducible groups like halogens or carboxylic acids. niscpr.res.in This method is noted for its high efficiency and the production of analytically pure products. niscpr.res.in

Table 4: Selective Reduction of the Nitro Group in Aromatic Compounds

| Starting Material | Reducing Agent/System | Conditions | Product | Yield | Reference |

| Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Fe powder, Acetic Acid | Ethanol, 80°C, 3h | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 92% | researchgate.net |

| o-Nitrobenzoic acid | Hydrazine glyoxylate, Zn powder | Room Temperature, 30 min | Anthranilic acid | 90% | niscpr.res.in |

| p-Nitrochloro benzene | Hydrazine glyoxylate, Zn powder | Room Temperature, 2 min | p-Chloroaniline | 93% | niscpr.res.in |

This table illustrates various methods for the selective reduction of the nitro group in the presence of other sensitive functional groups.

Nucleophilic Aromatic Substitution Mechanisms Involving Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur via a direct backside attack or the formation of an unstable aryl cation. libretexts.org Instead, it proceeds through a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. msu.edu The reaction is completed by the subsequent elimination of the leaving group, re-establishing the ring's aromaticity. libretexts.org

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group, as these positions allow for effective delocalization and stabilization of the negative charge in the intermediate. libretexts.org In the case of this compound, the ring is highly activated by three potent electron-withdrawing groups: a nitro group (-NO₂), a carboxylic acid group (-COOH), and the two halogen atoms themselves.

The regioselectivity of substitution is determined by the positions of these activating groups relative to the halogens:

The fluorine atom at the C-2 position is ortho to both the nitro group at C-3 and the carboxylic acid group at C-1.

The chlorine atom at the C-5 position is meta to the nitro group but para to the carboxylic acid group.

The nitro group exerts a powerful activating effect on the ortho and para positions. Therefore, the fluorine at C-2 is strongly activated by the adjacent nitro group. While the carboxylic acid group activates the para-positioned chlorine, the ortho-nitro activation is typically stronger. Moreover, in SNAr reactions, fluoride (B91410) is generally a better leaving group than chloride. This is not because the C-F bond is weaker (it is stronger), but because the high electronegativity of fluorine makes the attached carbon atom significantly more electrophilic and thus more susceptible to the initial, rate-determining nucleophilic attack. libretexts.org This principle is observed in related compounds where fluorine is preferentially displaced in the presence of other halogens or activating groups. sigmaaldrich.combeilstein-journals.orgnih.gov Consequently, nucleophilic attack on this compound is expected to occur predominantly at the C-2 position, leading to the displacement of the fluorine atom.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Predicted Major Product | Reaction Type |

|---|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 5-Chloro-2-methoxy-3-nitrobenzoic acid | Ether Synthesis |

| Amine (RNH₂) | Ammonia (NH₃) | 2-Amino-5-chloro-3-nitrobenzoic acid | Amination |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 5-Chloro-2-hydroxy-3-nitrobenzoic acid | Hydroxylation |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 5-Chloro-3-nitro-2-(phenylthio)benzoic acid | Thioether Synthesis |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound can undergo several characteristic transformations. These reactions are fundamental to its use as a building block in organic synthesis.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form esters. This reversible reaction is known as Fischer esterification. libretexts.org For instance, reacting this compound with methanol would yield methyl 5-chloro-2-fluoro-3-nitrobenzoate. To drive the equilibrium towards the product, excess alcohol can be used or water can be removed as it forms.

Formation of Acid Chlorides: The hydroxyl group of a carboxylic acid is a poor leaving group, limiting its reactivity in nucleophilic acyl substitution. libretexts.org It can be converted into a highly reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This transformation yields 5-chloro-2-fluoro-3-nitrobenzoyl chloride, a versatile intermediate for synthesizing esters, amides, and other derivatives under milder conditions.

Amide Formation: Direct reaction with amines to form amides is generally inefficient. The acid must first be activated, typically by conversion to an acid chloride. libretexts.org The resulting 5-chloro-2-fluoro-3-nitrobenzoyl chloride would readily react with a primary or secondary amine to produce the corresponding N-substituted amide.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LAH) are required for this transformation. msu.edu However, these reagents will also reduce the nitro group to an amine, meaning that selective reduction of only the carboxylic acid in the presence of the nitro group is challenging and would require a carefully planned synthetic strategy involving protecting groups.

Table 2: Common Transformations of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ | Methyl Ester (-COOCH₃) |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |

| Amide Formation (via Acid Chloride) | 1. SOCl₂ 2. Ethylamine (CH₃CH₂NH₂) | N-ethyl Amide (-CONHCH₂CH₃) |

| Reduction | Borane (BH₃) or LiAlH₄ | Primary Alcohol (-CH₂OH) and Amine (-NH₂) |

Kinetic and Mechanistic Investigations of this compound Reactions

While specific kinetic studies on this compound are not widely documented, its reactivity can be reliably predicted from established mechanistic principles and data from analogous systems. soton.ac.uk

Detailed Elucidation of Reaction Mechanisms for Key Transformations

The key transformations of this molecule are governed by well-understood reaction mechanisms.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The substitution of the fluorine atom proceeds via the formation of a Meisenheimer complex.

Nucleophilic Attack: A nucleophile attacks the C-2 carbon, which is highly electrophilic due to the inductive effects of the attached fluorine and the adjacent nitro and carboxyl groups. This breaks the aromaticity of the ring and forms a tetrahedral carbon.

Intermediate Stabilization: The resulting negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. This resonance stabilization is crucial for the feasibility of the reaction. The carboxylic acid group also contributes to this stabilization. libretexts.org

Elimination of Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context, to yield the final substituted product.

Mechanism of Fischer Esterification: This acid-catalyzed reaction involves several equilibrium steps. libretexts.org

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst, which greatly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and give the final ester product.

Kinetic Studies of Substitution and Reduction Reactions

Kinetic studies of related compounds provide insight into the expected reaction rates for this compound.

Substitution Reactions: SNAr reactions typically exhibit second-order kinetics, being first order with respect to both the aromatic substrate and the nucleophile. libretexts.org The rate is highly sensitive to the electron-withdrawing power of the substituents on the ring. The presence of three strong electron-withdrawing groups (-NO₂, -COOH, -Cl) in addition to the fluorine leaving group suggests that SNAr reactions on this substrate would be relatively fast compared to less substituted analogs. The rate-determining step is the initial nucleophilic attack; therefore, the rate follows the trend F > Cl > Br > I for the leaving group, as the more electronegative halogen enhances the electrophilicity of the carbon center more effectively. libretexts.org

Reduction Reactions: The kinetics of reducing the carboxylic acid or the nitro group are highly dependent on the specific reducing agent and reaction conditions. The reduction of a nitro group with catalytic hydrogenation (e.g., H₂/Pd-C) is often rapid, as is the reduction of a carboxylic acid with a powerful hydride donor like borane. msu.eduresearchgate.net Achieving selectivity would require careful kinetic control or the use of chemoselective reagents.

Influence of Electronic and Steric Effects on Aromatic Reactivity

The reactivity of the this compound ring is a direct consequence of the interplay between the electronic and steric properties of its substituents.

Electronic Effects: The aromatic ring is extremely electron-deficient.

Nitro Group (-NO₂): This is the most powerful activating group for SNAr. It withdraws electron density through both the inductive (-I) and resonance (-R) effects. Its position ortho to the fluorine atom provides critical resonance stabilization for the Meisenheimer intermediate, making the C-2 position the most probable site of attack. libretexts.org

Carboxylic Acid Group (-COOH): This group also withdraws electron density via induction and resonance, contributing to the ring's activation towards nucleophiles. It activates the ortho (C-2) and para (C-5) positions.

The cumulative effect of these groups is a highly electrophilic aromatic system primed for nucleophilic attack, particularly at the C-2 position.

Steric Effects: Steric hindrance can influence the rate of reaction by impeding the approach of a nucleophile. The carboxylic acid group at C-1 is adjacent to the C-2 position, potentially creating some steric hindrance for an incoming nucleophile. However, in SNAr, the nucleophile's trajectory of attack is perpendicular to the plane of the aromatic ring, which can reduce the impact of adjacent substituents. Given the powerful electronic activation provided by the ortho-nitro group, it is likely that electronic effects are the dominant factor controlling reactivity, outweighing any moderate steric hindrance from the neighboring carboxylic acid.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Fluoro 3 Nitrobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 5-Chloro-2-fluoro-3-nitrobenzoic acid, ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each nucleus, while ¹⁹F NMR offers specific insights into the fluorine substituent.

In the ¹H NMR spectrum of this compound, two aromatic protons are expected in the downfield region. The chemical shifts are influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro groups. The proton at the C6 position is anticipated to appear as a doublet, coupled to the fluorine atom at C2. The proton at the C4 position would also likely appear as a doublet, with coupling to the fluorine atom.

The ¹³C NMR spectrum provides data for all seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the 165-175 ppm range. The aromatic carbons are influenced by the substituents, with carbons attached to electronegative atoms (F, Cl, N) showing characteristic shifts. The carbon bearing the fluorine atom (C2) will exhibit a large one-bond C-F coupling constant.

Table 1: Predicted NMR Data for this compound (Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H | ||

| H4 | ~8.0 - 8.3 | d, JH-F |

| H6 | ~7.8 - 8.1 | d, JH-F |

| COOH | >10 | br s |

| ¹³C | ||

| C1 (C-COOH) | ~128 - 132 | |

| C2 (C-F) | ~155 - 160 | d, ¹JC-F > 240 Hz |

| C3 (C-NO₂) | ~145 - 150 | |

| C4 | ~125 - 130 | d, JC-F |

| C5 (C-Cl) | ~135 - 140 | |

| C6 | ~120 - 125 | d, JC-F |

| C=O | ~165 - 170 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₃ClFNO₄), the theoretical exact mass can be calculated and compared with the experimental value to confirm its elemental composition. nih.gov

The mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). A key feature will be the isotopic pattern of the chlorine atom, which presents as two peaks: one for ³⁵Cl (M⁺) and another for ³⁷Cl (M+2) with a relative intensity ratio of approximately 3:1. miamioh.edu

Electron impact (EI) ionization would likely lead to significant fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of carbon monoxide (-CO, 28 Da) after the initial loss of a hydroxyl radical. For nitroaromatic compounds, characteristic fragment ions corresponding to the loss of NO₂ (46 Da) and NO (30 Da) are typically observed. libretexts.org Softer ionization techniques like electrospray ionization (ESI) would likely produce the deprotonated molecule [M-H]⁻ as the base peak in negative ion mode. researchgate.net

Table 2: Predicted HRMS Data and Fragmentation for this compound

| Ion/Fragment | Formula | Predicted Exact Mass (m/z) | Comments |

| [M]⁺ | [C₇H₃³⁵ClFNO₄]⁺ | 218.9735 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | [C₇H₃³⁷ClFNO₄]⁺ | 220.9705 | Isotope peak for ³⁷Cl |

| [M-OH]⁺ | [C₇H₂ClFNO₃]⁺ | 201.9680 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | [C₇H₃ClFO₂]⁺ | 172.9809 | Loss of nitro group |

| [M-COOH]⁺ | [C₆H₂ClFNO₂]⁺ | 173.9758 | Loss of carboxyl group |

| [M-H]⁻ | [C₇H₂ClFNO₄]⁻ | 217.9660 | Deprotonated molecule (ESI neg. mode) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1700-1730 cm⁻¹. The presence of the nitro group will give rise to two strong bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations will appear in the fingerprint region, typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively. Data from the methyl ester derivative shows a carbonyl stretch around 1700 cm⁻¹ and nitro group vibrations around 1520 cm⁻¹. The gas-phase IR spectrum of the related 5-chloro-2-nitrobenzoic acid is also available for comparison. nist.govchemicalbook.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching (dimer) | 2500 - 3300 | Broad, Strong |

| Carbonyl (C=O) | Stretching | 1700 - 1730 | Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1380 | Strong |

| Aromatic (C=C) | Stretching | 1400 - 1600 | Medium-Variable |

| C-F | Stretching | 1200 - 1300 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structures of related compounds, such as 4-chloro-3-nitrobenzoic acid, have been determined. nih.gov

It is highly probable that this compound crystallizes with the formation of hydrogen-bonded dimers, a common structural motif for carboxylic acids. In this arrangement, the carboxyl groups of two molecules would form a centrosymmetric dimer through strong O-H···O hydrogen bonds. The planarity of the benzene (B151609) ring would be influenced by the steric and electronic effects of the substituents. The nitro group is often twisted out of the plane of the benzene ring to minimize steric hindrance with adjacent substituents. The packing of these dimers in the crystal lattice would be governed by weaker intermolecular interactions, such as C-H···O and halogen bonds.

Advanced Chromatographic Methods (HPLC, GC, UPLC) for Purity Assessment, Isomer Separation, and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and monitoring the progress of chemical reactions. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are particularly well-suited for the analysis of non-volatile compounds like this compound.

A typical method for this compound would involve reversed-phase chromatography. A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic or phosphoric acid to suppress the ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). chromforum.orgnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of the main compound from any impurities or isomers. Detection is typically performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores. For instance, HPLC has been used to assess the purity of the methyl ester derivative of the title compound.

Gas chromatography (GC) is generally not suitable for the direct analysis of carboxylic acids due to their low volatility and tendency to adsorb onto the column. However, GC can be used for the analysis of more volatile derivatives, such as the corresponding methyl ester, which can be formed by derivatization.

Table 4: Representative HPLC/UPLC Parameters for Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 or C8 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over several minutes |

| Flow Rate | 0.2 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~254 nm |

| Injection Volume | 1 - 10 µL |

Differential Scanning Calorimetry (DSC) for Polymorph Identification and Thermal Stability Analysis

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point, heat of fusion, and to study the thermal stability and polymorphism of a compound.

For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The melting point of the related compound 5-chloro-2-fluorobenzoic acid is in the range of 152-157 °C. ossila.com Given the additional nitro group, the melting point of the title compound is likely to be in a similar or slightly higher range.

At higher temperatures, an exothermic event would be expected, corresponding to the thermal decomposition of the molecule. Studies on nitrobenzoic acid isomers show that they can decompose exothermically, with the decomposition temperature and energy being dependent on the position of the nitro group. scielo.br The presence of multiple electron-withdrawing groups can influence the thermal stability. The analysis of different heating rates in DSC can be used to study the kinetics of the decomposition reaction. scielo.broup.com Furthermore, DSC is a valuable tool for identifying different polymorphic forms of a compound, as they will typically exhibit different melting points and heats of fusion.

Table 5: Expected Thermal Properties from DSC Analysis

| Thermal Event | Expected Temperature Range (°C) | Type of Event | Information Gained |

| Melting | 150 - 180 | Endothermic | Melting point, Heat of fusion, Purity |

| Decomposition | > 200 | Exothermic | Onset of decomposition, Thermal stability |

Computational and Theoretical Studies on 5 Chloro 2 Fluoro 3 Nitrobenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 5-Chloro-2-fluoro-3-nitrobenzoic acid. These calculations can determine the molecule's ground-state geometry, electron distribution, and the energies of its molecular orbitals.

DFT studies on similarly substituted benzoic acids, such as other nitrobenzoic and halogenated benzoic acids, provide a framework for predicting the electronic landscape of the target molecule. nih.govbohrium.comresearchgate.net The presence of three distinct substituents—chloro, fluoro, and nitro groups—all of which are electron-withdrawing, profoundly influences the electronic structure. The fluorine atom at the ortho position, the nitro group at the meta position, and the chlorine atom at the para position to the carboxylic acid group create a unique electron density distribution across the aromatic ring.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this compound, the strong electron-withdrawing nature of the substituents is expected to lower the energies of both HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Theoretical calculations for related compounds, such as 4-methyl-3-nitrobenzoic acid, have been performed using DFT with the B3LYP functional and a 6-311++G basis set to compute vibrational frequencies and first-order hyperpolarizability, indicating the utility of these methods for predicting molecular properties. researchgate.net Similar computational approaches would be essential to precisely quantify the electronic parameters of this compound.

Table 1: Predicted Electronic Properties from Analogous Computational Studies

| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |

|---|---|---|

| HOMO Energy | Relatively low | Influence of strong electron-withdrawing groups (NO₂, Cl, F). nih.gov |

| LUMO Energy | Relatively low | Influence of strong electron-withdrawing groups. nih.gov |

| HOMO-LUMO Gap | Moderate to small | Combined electronic effects of substituents suggesting potential for reactivity. researchgate.net |

| Dipole Moment | Significant | Asymmetric distribution of polar C-F, C-Cl, and N-O bonds. |

| Electron Density | Depleted on the aromatic ring, high on oxygen and halogen atoms | Inductive and resonance effects of the substituents. researchgate.net |

Molecular Modeling of Intermolecular Interactions and Binding Affinities (excluding biological efficacy)

Molecular modeling techniques are employed to study how molecules interact with each other. For this compound, these interactions are crucial for understanding its physical properties, such as its crystalline structure and solubility. The primary intermolecular interactions expected are hydrogen bonding, halogen bonding, and π-π stacking.

The carboxylic acid group is a potent hydrogen bond donor and acceptor, and it is well-established that benzoic acids often form hydrogen-bonded dimers in the solid state and in apolar solvents. ucl.ac.ukresearchgate.net Computational studies on substituted benzoic acids have quantified the interaction energies of these dimer formations. researchgate.net For this compound, the classic carboxylic acid dimer is the most anticipated supramolecular synthon.

Furthermore, the presence of fluorine and chlorine atoms introduces the possibility of halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. The nitro group's oxygen atoms are strong nucleophiles and could participate in such interactions. Studies on other halogenated compounds have utilized computational models to analyze these weak but structurally significant interactions. researchgate.net

Molecular dynamics (MD) simulations and pairwise intermolecular interaction energy calculations can be used to explore the association of molecules in solution. ucl.ac.uk These methods help in understanding how solvent molecules might compete with self-association, for instance, by forming hydrogen bonds with the carboxylic acid group, which can inhibit dimer formation in polar solvents. bohrium.com

Table 2: Potential Intermolecular Interactions and Their Computational Analysis

| Interaction Type | Potential Participating Atoms/Groups | Relevant Computational Method |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (O-H···O=C) | DFT, Pairwise Interaction Energy Calculations ucl.ac.ukresearchgate.net |

| Halogen Bonding | C-Cl···O(nitro), C-F···O(nitro) | Hirshfeld Surface Analysis, σ-hole calculations nih.gov |

| π-π Stacking | Aromatic rings | Molecular Dynamics (MD), DFT with dispersion correction bohrium.com |

| Dipole-Dipole | Polar C-X and N-O bonds | Electrostatic Potential (ESP) Maps researchgate.net |

Prediction and Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the characterization of transition states. rsc.orgrsc.org For this compound, this could involve modeling its synthesis or its subsequent reactions.

The synthesis of this compound typically involves the nitration of a halogenated benzoic acid precursor. DFT calculations can be used to model the mechanism of such electrophilic aromatic substitution reactions. By calculating the energies of intermediates and transition states, chemists can understand the regioselectivity of the nitration and optimize reaction conditions. For example, calculations can help determine why the nitro group is directed to the 3-position.

Structure-Reactivity Relationship (SRR) Analysis Using Computational Descriptors

Structure-Reactivity Relationship (SRR) analysis, often in the form of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies, aims to correlate a molecule's structural features with its reactivity or physical properties. researchgate.netresearchgate.net This is achieved by calculating a variety of molecular descriptors and using statistical methods to build a predictive model.

For this compound, a range of computational descriptors can be calculated to quantify its structural and electronic features. These descriptors fall into several categories:

Electronic Descriptors: These include atomic partial charges, dipole moment, and HOMO/LUMO energies. They describe the electronic aspects of the molecule and are crucial for understanding reactions governed by electrostatic interactions or frontier orbital control. nih.govunamur.be

Steric/Topological Descriptors: These descriptors, such as molecular volume, surface area, and shape indices (e.g., Kappa shape indices), quantify the size and shape of the molecule. They are important for reactions where steric hindrance is a key factor. umich.edu

Thermodynamic Descriptors: Calculated properties like the heat of formation and Gibbs free energy can be used to predict the relative stability of reactants, products, and intermediates.

By calculating these descriptors for a series of related benzoic acids and correlating them with an experimentally determined reactivity parameter (e.g., reaction rate or equilibrium constant), a QSAR model can be developed. This model can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding synthetic efforts.

Table 3: Relevant Computational Descriptors for SRR Analysis

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Electronic | HOMO/LUMO Energies, Partial Atomic Charges, Electrostatic Potential | Governs electrophilic/nucleophilic attack, acidity, and interaction strength. unamur.beucsb.edu |

| Steric | Molecular Volume, Surface Area, Ovality | Influences accessibility of reactive sites. umich.edu |

| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular branching and structure. mdpi.com |

| Quantum Chemical | Chemical Hardness, Electronegativity, Electrophilicity Index | Provides a global picture of reactivity based on DFT principles. nih.gov |

Conformational Analysis and Stereochemical Considerations

The spatial arrangement of atoms in a molecule, or its conformation, can have a significant impact on its reactivity and interactions. For this compound, the most important conformational feature is the orientation of the carboxylic acid group relative to the plane of the benzene (B151609) ring and the adjacent fluorine atom.

Computational studies on ortho-substituted benzoic acids, including 2-fluorobenzoic acid and 2-chlorobenzoic acid, have shown that the planarity of the molecule is influenced by interactions between the carboxylic group and the ortho substituent. nih.gov For 2-fluorobenzoic acid, a planar conformation is generally favored, stabilized by a potential intramolecular hydrogen bond between the carboxylic proton and the fluorine atom. rsc.org

In this compound, the presence of the ortho-fluoro substituent suggests that the molecule will likely adopt a conformation where the carboxylic acid group is nearly coplanar with the aromatic ring. There are two primary planar conformers to consider for the carboxylic group: one where the hydroxyl group is oriented towards the fluorine atom (cis) and one where it is oriented away (trans). DFT calculations are essential to determine the relative energies of these conformers and the energy barrier to rotation around the C-C bond connecting the carboxylic group to the ring. nih.gov The cis conformer may be stabilized by an intramolecular O-H···F hydrogen bond. The nitro group, due to steric hindrance with the adjacent fluorine atom, may be twisted out of the plane of the benzene ring.

The molecule itself is chiral due to the lack of a plane of symmetry, but it would exist as a racemic mixture of enantiomers that would rapidly interconvert at room temperature through rotation of the carboxylic acid group.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluorobenzoic acid |

| 2-chlorobenzoic acid |

| 4-methyl-3-nitrobenzoic acid |

| 2-chloro-4-nitrobenzoic acid |

| 2-methyl-4-nitrobenzoic acid |

| 3-hydroxybenzoic acid |

Applications of 5 Chloro 2 Fluoro 3 Nitrobenzoic Acid in Specialized Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

5-Chloro-2-fluoro-3-nitrobenzoic acid is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of multiple reactive sites on the benzene (B151609) ring, including the carboxylic acid group and the halogen substituents, allows for a diverse range of chemical modifications. The electron-withdrawing nature of the nitro, fluoro, and chloro groups enhances the reactivity of the aromatic ring towards nucleophilic substitution reactions.

The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides. For instance, its methyl ester, methyl 5-chloro-2-fluoro-3-nitrobenzoate, is a common derivative used in further synthetic steps. The conversion to the acid chloride, typically achieved using reagents like thionyl chloride, provides a highly reactive intermediate for acylation reactions.

Furthermore, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions or be used to form heterocyclic systems. The chloro and fluoro groups are also amenable to nucleophilic substitution, allowing for the introduction of a wide array of other functional groups. This multi-functional nature makes this compound a valuable starting material for the construction of highly substituted aromatic compounds.

Intermediate in the Synthesis of Precursors for Pharmaceutical Compounds

The structural motif of substituted benzoic acids is prevalent in many pharmaceutical compounds. This compound serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), particularly in the area of kinase inhibitors. For example, derivatives of this acid have been utilized in the synthesis of potent inhibitors of protein kinases, which are crucial targets in cancer therapy.

While direct synthesis of a marketed drug from this specific starting material is not extensively documented in publicly available literature, its structural analogs are key components in important pharmaceuticals. For instance, the related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, is an intermediate in the synthesis of the antibiotic Ciprofloxacin. google.com Another related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a precursor for antitubercular benzothiazinones. nih.gov The synthetic strategies employed for these related compounds highlight the potential of this compound in the development of novel therapeutic agents.

The general synthetic utility involves the reduction of the nitro group to an aniline (B41778), which can then be further functionalized. The carboxylic acid can be coupled with various amines to form amides, a common linkage in many drug molecules. The halogen substituents can also be displaced to introduce further diversity into the molecular structure.

Application in the Development of Agrochemical Intermediates

Similar to its role in pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. Halogenated and nitrated aromatic compounds are common structural features in many herbicides, fungicides, and insecticides.

A notable example is the use of the related compound, 2-chloro-4-fluoro-5-nitrobenzoic acid, as an intermediate in the synthesis of the herbicide saflufenacil. google.com The synthesis involves the reaction of the acid with other building blocks to construct the final herbicidally active molecule. The specific arrangement of substituents on the phenyl ring of this compound makes it a candidate for the synthesis of new agrochemical compounds with potentially improved efficacy and selectivity. The reactivity of the chloro, fluoro, and nitro groups allows for the introduction of various toxophoric groups essential for pesticidal activity.

Precursor for Heterocyclic Scaffolds via Solid-Phase Synthesis Techniques

This compound is a suitable precursor for the solid-phase synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. Although research on the exact 5-chloro isomer is limited, extensive studies on the closely related 4-Chloro-2-fluoro-5-nitrobenzoic acid demonstrate the utility of this class of compounds in generating diverse heterocyclic libraries. nih.govacs.org

The general strategy involves immobilizing the benzoic acid onto a solid support, typically a resin like the Rink amide resin. This is followed by a series of reactions, including nucleophilic substitution of the chlorine or fluorine atom, reduction of the nitro group to an amine, and subsequent cyclization to form the desired heterocyclic ring system. This approach has been successfully employed to synthesize a variety of important heterocyclic cores. nih.gov

Table 1: Heterocyclic Scaffolds Potentially Synthesizable from this compound

| Heterocyclic Scaffold | Synthetic Approach | Potential Significance |

|---|---|---|

| Benzimidazoles | Reduction of the nitro group followed by cyclization with an aldehyde or carboxylic acid derivative. | Core structure in many anthelmintic, antifungal, and anticancer drugs. |

| Benzotriazoles | Reduction of the nitro group and diazotization followed by intramolecular cyclization. | Found in corrosion inhibitors, photographic materials, and some pharmaceuticals. |

| Quinoxalinones | Reaction of the derived o-phenylenediamine (B120857) with an α-keto acid derivative. | Exhibit a range of biological activities including antiviral and anticancer properties. |

| Benzodiazepinediones | Multi-step synthesis involving the formation of an o-amino-benzamide followed by cyclization with a suitable C2-building block. | Important class of psychoactive drugs. |

Integration into Advanced Materials Development and Polymer Chemistry

While the direct application of this compound in polymer chemistry is not widely reported, its structural features suggest potential for incorporation into advanced materials. The carboxylic acid group can be used for polymerization reactions, such as the formation of polyesters or polyamides. The halogen and nitro substituents can impart specific properties to the resulting polymers, such as thermal stability, flame retardancy, and altered electronic properties.

A related compound, 5-Chloro-2-fluorobenzoic acid (lacking the nitro group), has been used in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. In this application, the benzoic acid is first converted to its more reactive acid chloride derivative. This suggests that this compound could be a valuable monomer for creating functional polymers with tailored properties for applications in electronics, membranes, and other high-performance materials. The nitro group, in particular, could be further modified post-polymerization to introduce other functionalities.

Utilization in Derivatization for Advanced Analytical Methodologies (e.g., GC-MS analysis of polar analytes)

In the context of advanced analytical methodologies like Gas Chromatography-Mass Spectrometry (GC-MS), this compound is more likely to be an analyte that requires derivatization rather than being used as a derivatizing agent itself. Carboxylic acids are polar and often have low volatility, making them challenging to analyze directly by GC-MS. atomfair.com

To overcome this, the carboxylic acid group of this compound can be converted into a less polar and more volatile ester derivative prior to analysis. atomfair.com Common derivatization methods for carboxylic acids include:

Alkylation: This involves converting the carboxylic acid to its corresponding ester, for example, a methyl ester, using reagents like diazomethane (B1218177) or an alcohol in the presence of an acid catalyst.

Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

These derivatization techniques increase the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and enhanced sensitivity in GC-MS analysis. The choice of derivatization reagent depends on the specific requirements of the analysis and the presence of other functional groups in the molecule.

Industrial Synthesis Considerations and Process Chemistry of 5 Chloro 2 Fluoro 3 Nitrobenzoic Acid

Scale-Up Methodologies and Challenges for Industrial Production

The transition of 5-Chloro-2-fluoro-3-nitrobenzoic acid synthesis to an industrial scale presents several key challenges. The primary synthesis routes, often involving the nitration of a substituted aromatic compound using potent reagents like fuming nitric acid and concentrated sulfuric acid, are highly exothermic and require stringent temperature control to prevent runaway reactions and the formation of undesirable byproducts. google.com Ensuring consistent heat transfer within large-volume reactors is a significant engineering hurdle.

Another challenge lies in the handling of highly corrosive materials. The acid mixtures used in the nitration process demand reactors and associated infrastructure built from specialized, corrosion-resistant materials, which increases capital costs. Furthermore, ensuring operational safety and minimizing operator exposure to these hazardous chemicals is paramount during large-scale production.

Methodologies conducive to industrialization focus on creating robust and reproducible processes. Some patented methods are noted for being simple to operate and suitable for industrialization, suggesting they have addressed these challenges through optimized reaction conditions and streamlined work-up procedures. google.com For instance, a synthesis route starting from 2-chloro-4-fluorotoluene (B151448) is described as having a short process cycle and low equipment requirements, making it advantageous for industrial application. google.com The ultimate goal of any scale-up methodology is to achieve a process that is not only high-yielding but also safe, reliable, and economically viable on a large scale.

Development and Application of Catalytic Systems for Enhanced Efficiency

To improve the efficiency and environmental profile of the synthesis, research into catalytic systems is crucial. While many traditional syntheses rely on stoichiometric amounts of strong acids, catalytic approaches can offer milder reaction conditions, higher selectivity, and reduced waste. In related syntheses of halogenated nitrobenzoic acids, various catalytic systems are employed.

For example, the oxidation of a methyl group to a carboxylic acid, a key transformation in some synthetic routes, can be achieved using oxidants in the presence of a catalyst. wipo.int Similarly, in the preparation of related acid chlorides, Lewis acids such as Iron(III) chloride (FeCl₃) or Zinc chloride (ZnCl₂) can be used to catalyze the reaction. google.com In other processes, such as the reduction of a nitro group in a related molecule, a Palladium on carbon (Pd/C) catalyst is used effectively. researchgate.net

For the synthesis of this compound, the development of a specific catalyst for the nitration step could significantly enhance efficiency. A suitable catalyst would ideally allow for the use of less harsh nitrating agents or lower reaction temperatures, thereby reducing energy consumption and the formation of impurities. The application of such a system would represent a significant advancement in the process chemistry of this compound.

Process Optimization for Maximizing Yield, Purity, and Selectivity

Process optimization is a critical aspect of industrial chemistry, aimed at maximizing product output and quality while minimizing costs. For this compound, optimization focuses on key reaction parameters such as temperature, reaction time, and the molar ratio of reactants.

The molar ratio of the reactants is another critical parameter. In a documented process for a related isomer, the molar ratio of the starting material (2,4-bis-chloro-5-fluoro acetophenone) to the nitrating agents (fuming nitric acid and concentrated sulfuric acid) is carefully controlled. google.com Optimizing these ratios ensures the complete conversion of the starting material while avoiding the excessive use of expensive and corrosive acids, which would later require neutralization and disposal. Through such optimization, processes can achieve high molar yields, with some syntheses of related isomers reporting yields as high as 88%. patsnap.com

Table 1: Optimized Reaction Parameters for Synthesis of a Halogenated Nitrobenzoic Acid Derivative google.com

| Parameter | Optimized Value/Range | Purpose |

|---|---|---|

| Reaction Temperature | 103–110 °C | To ensure optimal reaction rate and minimize side-product formation. |

| Molar Ratio (Substrate:Fuming Nitric Acid:Sulfuric Acid) | 1 : 6–15 : 11–25 | To drive the reaction to completion and ensure efficient nitration. |

| Stirring Speed | 300–500 r/min | To ensure homogeneity of the reaction mixture and efficient mass transfer. |

Implementation of Sustainable Chemistry Principles and Waste Minimization Strategies (e.g., Filtrate Recycling)

Modern chemical manufacturing places a strong emphasis on sustainable practices and waste minimization, often referred to as green chemistry. A key strategy in the synthesis of this compound is the management and recycling of waste streams, particularly the acidic filtrate generated after product isolation. google.com

The filtrate from the reaction typically contains a significant amount of unreacted sulfuric and nitric acids. Instead of neutralizing and disposing of this entire stream, which is costly and environmentally burdensome, it can be recycled and reused as a reaction medium in subsequent batches. google.com A patented process explicitly details that the filtrate can be directly reused, with a preferred recycling frequency of 6 to 8 times. google.com This "closed-loop" approach significantly reduces the consumption of raw materials and minimizes the generation of acidic waste.

Future Research Directions and Unresolved Challenges Pertaining to 5 Chloro 2 Fluoro 3 Nitrobenzoic Acid

Development of Novel and Green Synthetic Routes

The current synthesis of 5-Chloro-2-fluoro-3-nitrobenzoic acid and related compounds often relies on traditional methods that may involve harsh conditions and generate significant waste. Future research is poised to focus on the development of more sustainable and efficient synthetic strategies.

Traditional nitration methods, for instance, often employ a corrosive mixture of nitric and sulfuric acids, which poses environmental and safety risks. nih.gov The development of greener nitration protocols is a key area of future research. This could involve the use of solid acid catalysts, such as zeolites, which can offer higher selectivity and easier separation. rsc.org For example, zeolite Hβ has been shown to be effective in the nitration of deactivated aromatic compounds. rsc.org Another approach is the use of milder nitrating agents or catalyst systems, such as nitric acid with acetic anhydride (B1165640) or metal bis[(perfluoroalkyl)sulfonyl]imides in ionic liquids, which can be more environmentally friendly. rsc.orgresearchgate.net The exploration of catalyst-free nitration in aqueous media under various activation methods like ultrasonic or microwave irradiation also presents a promising green alternative. nih.gov

Furthermore, the synthesis of the core halogenated benzoic acid structure can be improved. Decarboxylative halogenation of aromatic carboxylic acids using copper(I) as a mediator under aerobic conditions offers a greener alternative to some traditional methods. organic-chemistry.org The challenge lies in adapting these methods to achieve the specific substitution pattern of this compound with high regioselectivity and yield.

The principles of green chemistry that could guide future synthetic developments are summarized in the table below.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses to minimize waste production. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Exploration of Undiscovered Reactivities and Selective Functionalization Pathways

The unique electronic environment of the this compound ring, with three distinct electron-withdrawing substituents, suggests a rich and complex reactivity profile that is yet to be fully explored. A major challenge and a significant area for future research is the selective functionalization of the aromatic ring.

The selective hydrogenation of the nitro group in the presence of halogen substituents is a well-known challenge in the synthesis of haloanilines from halogenated nitroaromatics. researchgate.net While various catalytic systems based on precious and transition metals have been investigated, achieving high selectivity and catalyst stability remains an area of active research. researchgate.net Future work could focus on developing novel catalysts with improved selectivity for the reduction of the nitro group in this compound without affecting the chloro and fluoro substituents.

Furthermore, the differential reactivity of the chloro and fluoro substituents towards nucleophilic aromatic substitution presents an opportunity for selective functionalization. The fluorine atom is generally more susceptible to nucleophilic attack than the chlorine atom, which could be exploited for regioselective modifications. However, the precise conditions to achieve this selectivity in the context of the other functional groups need to be systematically investigated.

The development of methods for the selective C-H functionalization of the aromatic ring is another exciting frontier. nih.gov While the electron-deficient nature of the ring makes electrophilic substitution challenging, modern catalytic methods could enable the direct introduction of new functional groups at the remaining C-H positions. This would open up new avenues for creating a diverse range of derivatives with potentially novel properties.

Advancements in Analytical Methodologies for Trace Analysis and In-situ Reaction Monitoring

To support the development of green synthetic routes and to understand the environmental fate of this compound and its derivatives, advanced analytical methodologies are required.

The detection of trace amounts of halogenated nitroaromatic compounds in environmental samples is a significant challenge. epa.gov Future research should focus on developing highly sensitive and selective analytical methods, such as advanced chromatographic techniques coupled with mass spectrometry, for the quantification of this compound at very low concentrations.

In the context of process optimization and safety, in-situ reaction monitoring techniques are invaluable. The use of spectroscopic methods like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allows for the real-time tracking of reactants, intermediates, and products without disturbing the reaction. youtube.comyoutube.com Applying these techniques to the synthesis of this compound could provide crucial insights into reaction kinetics and mechanisms, enabling the fine-tuning of reaction conditions for improved yield and purity. youtube.com For instance, in-situ FTIR can be used to monitor the progress of nitration reactions, while real-time NMR could be particularly useful for studying the selective functionalization pathways. youtube.comnih.gov

Computational Design of Novel Derivatives with Tunable Reactivity Profiles

Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity and electronic properties of molecules, guiding synthetic efforts towards promising targets. nih.govnih.gov

Future research in this area could involve systematic in silico studies to understand how modifying the substituents on the aromatic ring affects its reactivity. For example, computational models can predict the impact of different functional groups on the ease of nucleophilic substitution at the chloro and fluoro positions or on the reduction potential of the nitro group. This predictive power can accelerate the discovery of derivatives with specific reactivity profiles for various applications.

Quantitative Structure-Activity Relationship (QSAR) studies have been used to model the properties of substituted benzoic acids and nitroaromatic compounds. acs.org By establishing correlations between molecular descriptors and experimental data, QSAR models can be developed to predict the biological activity or other properties of new derivatives of this compound. This approach can be particularly valuable in the early stages of drug discovery or materials development.

The table below outlines potential computational approaches and their applications in the study of this compound.

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and prediction of reactivity and spectroscopic properties. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigation of molecular behavior in solution, including self-association and interaction with solvents. ucl.ac.uk |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity or other properties based on molecular structure. acs.org |

| Comparative Molecular Field Analysis (CoMFA) | 3D-QSAR method to correlate the 3D steric and electrostatic fields of molecules with their biological activity. acs.org |

Potential for New Applications in Emerging Scientific and Technological Fields

While this compound is currently primarily used as a synthetic intermediate, its unique electronic and structural features suggest potential for applications in a variety of emerging fields.

The presence of electron-withdrawing groups and the potential for π-π stacking interactions make derivatives of this compound interesting candidates for materials science applications. For instance, nitrobenzoic acids and their derivatives have been explored for their use in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). chemicalbook.comresearchgate.net Future research could investigate the synthesis of novel polymers or functional materials derived from this compound with tailored optoelectronic properties.

Furthermore, the biological activity of nitroaromatic compounds is a well-established area of research. chemicalbook.com By strategically modifying the functional groups of this compound, it may be possible to develop new therapeutic agents with enhanced efficacy or novel mechanisms of action. The compound itself or its derivatives could serve as scaffolds for the design of enzyme inhibitors or other biologically active molecules.

The field of functional materials is another promising area. For example, p-Nitrobenzoic acid has found applications in the production of photosensitive materials. guidechem.com The specific substitution pattern of this compound could lead to materials with unique photosensitive or other functional properties that warrant investigation.

常见问题

Basic Questions

Q. What synthetic routes are commonly used to prepare 5-Chloro-2-fluoro-3-nitrobenzoic acid?

- Methodology :

- Halogenation and nitration : Begin with benzoic acid derivatives, introducing chlorine and fluorine via electrophilic substitution. Nitration is typically performed using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.

- Microwave-assisted synthesis : For regioselective nitro group introduction, microwave irradiation (e.g., 100–150 W, 10–30 minutes) with amines or other nucleophiles can enhance reaction efficiency without solvents or catalysts .

Q. How can the molecular structure of this compound be confirmed?

- Analytical techniques :

- X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualizing anisotropic displacement ellipsoids. Validate bond lengths/angles against crystallographic databases (e.g., CCDC) .

- Spectroscopy : Employ / NMR to confirm substituent positions. IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups .

Q. What are the solubility characteristics of this compound in common solvents?

- Experimental data :

- Low solubility in water; moderate solubility in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃). Solubility increases with temperature (test via gravimetric analysis) .

- Application note : Pre-dissolve in DMF for reactions requiring homogeneous conditions.

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing halogenated nitrobenzoic acids be addressed?

- Strategies :

- Directed ortho-metallation : Use fluorine as a directing group to position nitro or chloro substituents. Optimize reaction conditions (e.g., LiTMP base in THF at −78°C) .

- Computational modeling : Apply density functional theory (DFT) to predict transition states and substituent effects on reaction pathways .

Q. What methods mitigate nitro group instability during functionalization reactions?

- Approaches :

- Protective groups : Temporarily reduce nitro to amine using H₂/Pd-C, perform alkylation/acylation, then re-oxidize with NaNO₂/HCl .

- Low-temperature reactions : Conduct reactions at −20°C to minimize decomposition. Monitor via in-situ IR or Raman spectroscopy .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Validation protocols :

- Multi-technique cross-checking : Combine NMR (for substituent positions), mass spectrometry (for molecular weight), and X-ray data. Use WinGX for crystallographic data consistency checks .

- Error analysis : Calculate R-factors and residual density maps in SHELXL to identify model inaccuracies .